
1-(4-methylphenyl)but-3-enyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)but-3-enyl acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry This particular compound features a but-3-enyl group attached to an acetate moiety, with a 4-methylphenyl group as a substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)but-3-enyl acetate typically involves the esterification of 1-(4-methylphenyl)but-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)but-3-enyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-methylphenyl)but-3-enoic acid or 1-(4-methylphenyl)butan-3-one.
Reduction: Formation of 1-(4-methylphenyl)but-3-en-1-ol.
Substitution: Formation of various substituted esters or ethers.
科学研究应用
1-(4-Methylphenyl)but-3-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用机制
The mechanism of action of 1-(4-methylphenyl)but-3-enyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory mediators and enzymes.
相似化合物的比较
1-(4-Methylphenyl)but-3-en-1-ol: The alcohol precursor to the acetate ester.
1-(4-Methylphenyl)but-3-enoic acid: The oxidized form of the compound.
1-(4-Methylphenyl)butan-3-one: A ketone derivative formed through oxidation.
Uniqueness: 1-(4-Methylphenyl)but-3-enyl acetate stands out due to its ester functional group, which imparts unique chemical properties and potential applications. Its pleasant aroma makes it particularly valuable in the flavor and fragrance industry, distinguishing it from its alcohol, acid, and ketone counterparts.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)but-3-enyl acetate |
InChI |
InChI=1S/C13H16O2/c1-4-5-13(15-11(3)14)12-8-6-10(2)7-9-12/h4,6-9,13H,1,5H2,2-3H3 |
InChI 键 |
NBXIDWCROBCCSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CC=C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


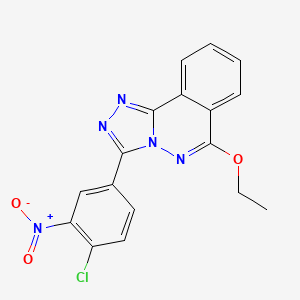
![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
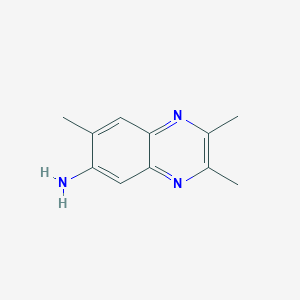


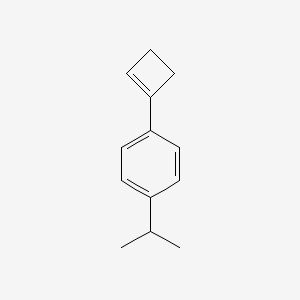
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
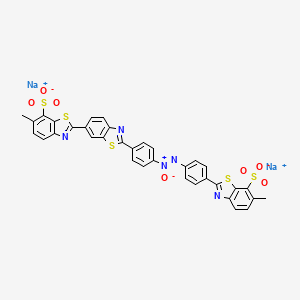
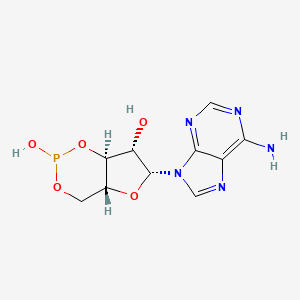
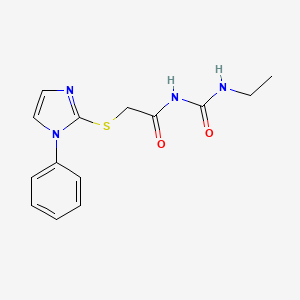

![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
